4-Chloro-2-(difluoromethyl)pyridine

CAS No.: 1193104-11-8

Cat. No.: VC3217257

Molecular Formula: C6H4ClF2N

Molecular Weight: 163.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193104-11-8 |

|---|---|

| Molecular Formula | C6H4ClF2N |

| Molecular Weight | 163.55 g/mol |

| IUPAC Name | 4-chloro-2-(difluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H4ClF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H |

| Standard InChI Key | IYZZTRHKWXUPDQ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1Cl)C(F)F |

| Canonical SMILES | C1=CN=C(C=C1Cl)C(F)F |

Introduction

Chemical Identity and Structural Properties

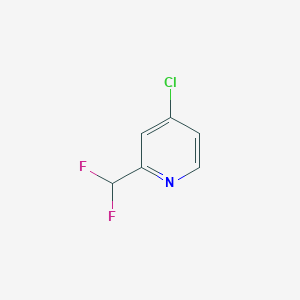

4-Chloro-2-(difluoromethyl)pyridine is a halogenated pyridine derivative with both chlorine and fluorine atoms in its structure. The compound features a basic pyridine skeleton with specific functional group modifications that give it unique chemical properties.

Molecular Structure and Properties

The compound has a molecular formula of C₆H₄ClF₂N, consisting of a pyridine ring with a chlorine atom at the 4-position and a difluoromethyl (CHF₂) group at the 2-position . The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 177.55 g/mol |

| CAS Registry Number | 1193104-11-8 |

| European Community (EC) Numbers | 865-182-3, 940-241-7 |

| Physical State | Typically a solid at room temperature |

| Structural Classification | Halogenated pyridine derivative |

The presence of the difluoromethyl group introduces unique reactivity patterns compared to other substituted pyridines, particularly influencing the electronic distribution within the molecule and its behavior in various chemical reactions.

Chemical Identification Systems

The compound is registered in multiple chemical databases and classification systems, ensuring proper identification for research and regulatory purposes:

| Identification System | Identifier |

|---|---|

| CAS Number | 1193104-11-8 |

| EC Numbers | 865-182-3, 940-241-7 |

| DSSTox Substance ID | DTXSID60728874 |

| MFCD Number | MFCD18802792 |

| Wikidata ID | Q82670665 |

Synthetic Approaches and Preparative Methods

The synthesis of 4-Chloro-2-(difluoromethyl)pyridine presents challenges typical of halogenated heterocycles, requiring controlled reaction conditions and specific reagents.

Synthetic Routes

While the search results don't provide direct synthetic pathways specifically for 4-Chloro-2-(difluoromethyl)pyridine, we can infer possible routes based on related compounds. For instance, the synthesis of isomeric compounds like 2-Chloro-4-(difluoromethyl)pyridine may involve similar methodologies with adjustments to achieve regioselectivity .

One potential approach might involve:

-

Starting with an appropriately substituted pyridine

-

Introduction of the difluoromethyl group using appropriate fluorinating reagents

-

Chlorination at the desired position

Related Synthetic Pathways

Insights can be gained from the synthesis of related compounds. For example, the formal synthesis of 4-(difluoromethyl)pyridin-2-amine from 2-chloro-4-(difluoromethyl)pyridine has been documented, suggesting potential conversion pathways between these structurally related compounds .

Comparative Analysis with Structural Isomers

Understanding the relationship between 4-Chloro-2-(difluoromethyl)pyridine and its isomers provides valuable insights into structure-property relationships of these compounds.

Comparison with 2-Chloro-4-(difluoromethyl)pyridine

2-Chloro-4-(difluoromethyl)pyridine is a positional isomer of 4-Chloro-2-(difluoromethyl)pyridine, with the chlorine and difluoromethyl groups in reversed positions . This structural difference leads to distinct chemical behaviors:

| Feature | 4-Chloro-2-(difluoromethyl)pyridine | 2-Chloro-4-(difluoromethyl)pyridine |

|---|---|---|

| CAS Number | 1193104-11-8 | 1204296-03-6 |

| EC Number | 865-182-3, 940-241-7 | 859-188-5 |

| Electronic Distribution | Different electron density around the pyridine ring | Different reactivity pattern due to altered substituent positions |

| Nucleophilic Susceptibility | Likely more susceptible at the 4-position | Likely more susceptible at the 2-position |

The positional differences between these isomers can significantly affect their applications in synthetic pathways and their utility as building blocks for more complex molecules.

Reactivity Patterns

The positioning of the chlorine atom and the difluoromethyl group influences the reactivity patterns of these compounds. Generally:

-

The chlorine atom at the 4-position in 4-Chloro-2-(difluoromethyl)pyridine makes it particularly amenable to nucleophilic aromatic substitution reactions

-

The difluoromethyl group at the 2-position affects the electronic distribution in the pyridine ring, potentially influencing its coordination chemistry with metals and reactivity in various transformations

Applications in Chemical Research and Industry

The functionalized nature of 4-Chloro-2-(difluoromethyl)pyridine makes it valuable in various chemical applications, particularly as a building block for more complex molecules.

Synthetic Building Block Applications

The reactive nature of both the chlorine substituent and the difluoromethyl group makes 4-Chloro-2-(difluoromethyl)pyridine a potential synthetic intermediate for more complex molecular structures:

-

The chlorine atom provides a site for nucleophilic aromatic substitution reactions

-

The difluoromethyl group offers unique electronic and steric properties that can influence the behavior of resulting compounds

-

The pyridine nitrogen provides a potential coordination site for metal complexation

Patent Landscape and Intellectual Property

The compound appears in patent literature, indicating its industrial relevance and potential commercial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume